molecular formula C8H10O4S B15349498 Benzenesulfonic acid, 2-ethyl-4-hydroxy-

Benzenesulfonic acid, 2-ethyl-4-hydroxy-

Cat. No.: B15349498
M. Wt: 202.23 g/mol
InChI Key: LZYWKLOVPAKBHU-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI): 2-ethyl-4-hydroxybenzenesulfonic acid , is an organic compound with the molecular formula C8H10O4S . It is a derivative of benzenesulfonic acid where an ethyl group and a hydroxyl group are attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: The compound can be synthesized by the sulfonation of 2-ethylphenol using concentrated sulfuric acid.

  • Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of benzene with ethyl and hydroxyl groups followed by sulfonation.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where the reactants are mixed and heated under controlled conditions to ensure the desired product is formed.

  • Continuous Process: Some industrial processes use continuous reactors to maintain a steady production rate and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.

  • Substitution: Substitution reactions can replace the sulfonic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Sulfides and thiols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI) exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzenesulfonic acid, 3-ethyl-4-hydroxy-

  • Benzenesulfonic acid, 2-methyl-4-hydroxy-

  • Benzenesulfonic acid, 2-ethyl-3-hydroxy-

Uniqueness: Benzenesulfonic acid, 2-ethyl-4-hydroxy- (9CI) is unique due to the specific positioning of the ethyl and hydroxyl groups on the benzene ring, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

2-ethyl-4-hydroxybenzenesulfonic acid

InChI

InChI=1S/C8H10O4S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5,9H,2H2,1H3,(H,10,11,12)

InChI Key

LZYWKLOVPAKBHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)S(=O)(=O)O

Origin of Product

United States

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